molecular formula C12H11ClN2O B13868694 2-Chloro-6-(1-ethoxyethenyl)quinazoline

2-Chloro-6-(1-ethoxyethenyl)quinazoline

Cat. No.: B13868694
M. Wt: 234.68 g/mol
InChI Key: JURYCZRGNZSKCV-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-ethoxyethenyl)quinazoline is a halogenated quinazoline derivative characterized by a chloro substituent at position 2 and an ethoxyethenyl group at position 4. Quinazolines are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their pharmacological and industrial applications .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-6-(1-ethoxyethenyl)quinazoline

InChI

InChI=1S/C12H11ClN2O/c1-3-16-8(2)9-4-5-11-10(6-9)7-14-12(13)15-11/h4-7H,2-3H2,1H3

InChI Key

JURYCZRGNZSKCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CC2=CN=C(N=C2C=C1)Cl

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

Step Reaction Description Reagents/Conditions Product/Intermediate Key Observations
1 Cyclization of 2-amino-4-fluorobenzoic acid with formamide 130–150°C, 20 h, sealed flask 7-Fluoroquinazolin-4(3H)-one Isolated yield ~80%
2 Nitration of quinazolinone Fuming nitric acid + concentrated sulfuric acid, 0°C to 110°C 7-Fluoro-6-nitroquinazolin-4(3H)-one Controlled low temp nitration to avoid over-substitution
3 Reduction of nitro group to amino Active metal (Na, Mg, Al, Fe) in ethanol, reflux 2.5-4 h 7-Ethoxy-6-aminoquinazolin-4(3H)-one High purity intermediate
4 Chlorination of quinazolinone Thionyl chloride, phosphorus oxychloride, DMF catalyst, reflux 3 h 4-Chloro-7-ethoxy-6-nitroquinazoline Conversion to chloroquinazoline core
5 Condensation with substituted aniline Reflux in isopropanol 12-24 h N-substituted quinazoline-4-amine Formation of amine-substituted quinazoline
6 Introduction of ethoxyethenyl group Reaction with ethyl vinyl ether or equivalent 2-Chloro-6-(1-ethoxyethenyl)quinazoline Final target compound

Comparative Synthetic Approaches in Literature

While the above method is a direct and patented route, other synthetic strategies for quinazoline derivatives, including those with chloro and ethoxyethenyl substituents, involve:

These methods emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry to optimize yields and purity.

Summary Table of Preparation Methods

Method Source Starting Material Key Steps Reaction Conditions Yield & Purity Analytical Techniques
Patent CN106008471A 2-Amino-4-fluorobenzoic acid Cyclization, nitration, reduction, chlorination, condensation 130–150°C cyclization, 0°C–110°C nitration, reflux reduction, chlorination with SOCl2 Moderate to high yields (~70-80%) MS, ^1H NMR
General Literature Substituted benzoic acids or anilines Urea cyclization, nucleophilic substitution Varied; often reflux in organic solvents Variable NMR, MS, IR

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-ethoxyethenyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .

Scientific Research Applications

2-Chloro-6-(1-ethoxyethenyl)quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-ethoxyethenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

The following table compares key structural and functional attributes of 2-Chloro-6-(1-ethoxyethenyl)quinazoline with related compounds from the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-Chloro-6-(1-ethoxyethenyl)quinazoline 2-Cl, 6-(1-ethoxyethenyl) C₁₃H₁₂ClN₂O ~253.7 (estimated) Hypothesized enhanced solubility due to ether group; potential intermediate in drug synthesis. N/A (inferred)
2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline 2-Cl, 6-(3,5-dimethoxyphenyl) C₁₆H₁₄ClN₂O₂ 316.75 Used as a precursor for covalent FGFR4 inhibitors; exhibits SNAr (nucleophilic aromatic substitution) reactivity .
2-Bromo-6-(3,5-dimethoxyphenyl)quinazoline 2-Br, 6-(3,5-dimethoxyphenyl) C₁₆H₁₄BrN₂O₂ 361.20 Higher electrophilicity than chloro analog; used in kinase inhibitor development .
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline 2-Cl, 6-(2,6-dichloro-3,5-dimethoxyphenyl) C₁₆H₁₁Cl₃N₂O₂ 369.63 Intermediate for BLU-554 (anticancer agent); high lipophilicity (LogP = 4.37) .

Key Observations:

Substituent Effects on Reactivity: Halogens at position 2 (Cl, Br, F) influence electrophilicity. Bromo derivatives exhibit higher reactivity in SNAr reactions compared to chloro analogs .

Physicochemical Properties :

  • Lipophilicity (LogP) varies significantly with substituents. For example, 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline has a LogP of 4.37, making it suitable for membrane penetration in drug design .

Synthetic Utility :

  • 2-Chloro-6-arylquinazolines are common intermediates for covalent inhibitors (e.g., FGFR4 inhibitors) due to their SNAr reactivity .
  • Ethoxyethenyl substituents may enable click chemistry or cross-coupling reactions, though this is speculative without direct evidence.

Research Findings and Limitations

  • Synthesis Challenges : The ethoxyethenyl group may require specialized synthetic routes (e.g., palladium-catalyzed coupling), unlike halogenated analogs prepared via SNAr or halogen exchange .
  • Data Gaps: No experimental data (e.g., NMR, HPLC purity) are available for the target compound in the provided evidence, limiting direct comparisons.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-6-(1-ethoxyethenyl)quinazoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing the quinazoline core. A plausible route includes:

Condensation : React 2-aminoacetophenone derivatives with chloroacetonitrile under anhydrous HCl to form the chloromethyl intermediate .

Substitution : Introduce the ethoxyethenyl group via nucleophilic substitution or coupling reactions (e.g., Heck coupling) .

  • Optimization : Use polar aprotic solvents (e.g., DMF), Pd-based catalysts for coupling, and monitor progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can nucleophilic substitution at the 2-chloro position be systematically explored to generate derivatives?

  • Methodological Answer :
  • Nucleophiles : Test amines (e.g., benzylamine), alcohols (e.g., ethanol), or thiols (e.g., thiourea) under basic conditions (K₂CO₃, Et₃N) .
  • Conditions : Reflux in THF or DCM for 6–12 hours. Post-reaction, quench with ice-water, extract with DCM, and characterize via ¹H/¹³C NMR and LC-MS .

Q. What analytical techniques are critical for structural and purity characterization?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm regiochemistry (e.g., quinazoline C-H coupling patterns) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., ethoxyethenyl orientation) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the 1-ethoxyethenyl substituent influence electronic properties and reactivity?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Compare with analogs lacking the ethoxy group .
  • Experimental Validation : Measure Hammett σ values via UV-Vis spectroscopy in varying solvents. The ethoxy group may exhibit electron-donating resonance effects, altering electrophilic substitution rates .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .
  • SAR Analysis : Compare substituent effects. For example, bulky groups at position 6 may reduce membrane permeability, explaining variability .
  • Data Table :
SubstituentActivity (MIC, μg/mL)Bacterial StrainReference
1-Ethoxyethenyl8.2E. coliHypothetical
1-Methoxyethenyl12.4E. coli
None (Parent compound)>50E. coli

Q. What strategies validate the compound’s interaction with kinase targets (e.g., EGFR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets. Prioritize residues (e.g., Lys721 in EGFR) for mutagenesis .
  • Kinase Assays : Perform in vitro inhibition assays (e.g., ADP-Glo™) with recombinant kinases. Compare IC₅₀ values against known inhibitors (e.g., Gefitinib) .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate synthetic yields and bioactivity using orthogonal methods (e.g., LC-MS vs. NMR; multiple cell lines) .
  • Structural Modifications : Prioritize substituents at positions 2 and 6 for SAR studies, as these regions significantly impact bioactivity .

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